![molecular formula C16H14Cl2O2 B3058520 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one CAS No. 898793-75-4](/img/structure/B3058520.png)
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Overview
Description
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has been used for various research purposes. Diclazepam is a derivative of diazepam and has similar effects to it. However, it has a longer half-life and is more potent than diazepam.
Mechanism Of Action
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one acts on the benzodiazepine receptors in the CNS, which are GABA-A receptors. It enhances the binding of GABA to these receptors, which results in an increase in the inhibitory neurotransmitter activity. This leads to a decrease in the excitability of the neurons, which produces sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one produces various biochemical and physiological effects such as sedation, relaxation, muscle relaxation, anxiolysis, anticonvulsant effects, and amnesia. It also has some side effects such as drowsiness, dizziness, and impaired coordination.
Advantages And Limitations For Lab Experiments
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one has some advantages and limitations for lab experiments. Its potency and long half-life make it useful for studying the effects of benzodiazepines on the CNS. However, its side effects and potential for abuse limit its use in certain experiments. Also, the availability of 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one is limited, which makes it difficult to obtain for some researchers.
Future Directions
There are several future directions for the research on 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Some of these include studying its effects on different types of GABA-A receptors, developing new drugs that target the benzodiazepine receptors, exploring its potential therapeutic applications, and investigating its pharmacokinetics and metabolism. Further research is needed to fully understand the effects and potential of 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one.
Conclusion:
In conclusion, 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one is a chemical compound that has been used for various research purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one has the potential to be a useful tool for studying the effects of benzodiazepines on the CNS, but further research is needed to fully understand its effects and potential.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one has been used for various research purposes such as studying the effects of benzodiazepines on the central nervous system (CNS), exploring the potential therapeutic applications of benzodiazepines, and developing new drugs that target the benzodiazepine receptors. 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one has also been used for forensic analysis and drug testing.
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEXAXUCYZKCQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644300 | |
Record name | 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
CAS RN |
898793-75-4 | |
Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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